molecular formula C27H55NO B14319434 Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- CAS No. 104564-32-1

Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-

Cat. No.: B14319434
CAS No.: 104564-32-1
M. Wt: 409.7 g/mol
InChI Key: BWJKLDGAAPQXGO-UHFFFAOYSA-N
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Description

Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-: is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octadecyloxy group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an octadecyloxy reagent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure reactors.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- has several scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- is unique due to the presence of the octadecyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

104564-32-1

Molecular Formula

C27H55NO

Molecular Weight

409.7 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-octadecoxypiperidine

InChI

InChI=1S/C27H55NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-25-23-26(2,3)28-27(4,5)24-25/h25,28H,6-24H2,1-5H3

InChI Key

BWJKLDGAAPQXGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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